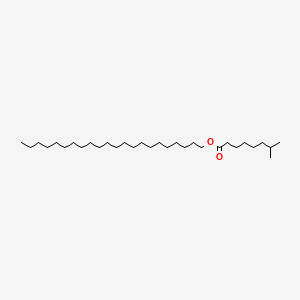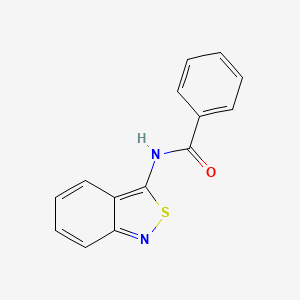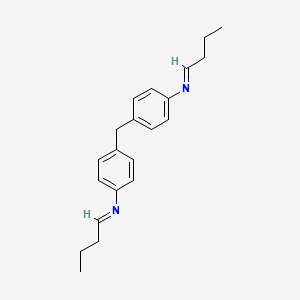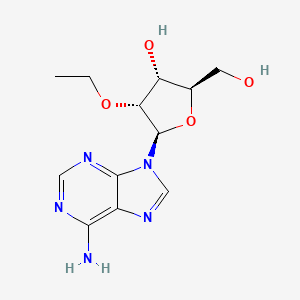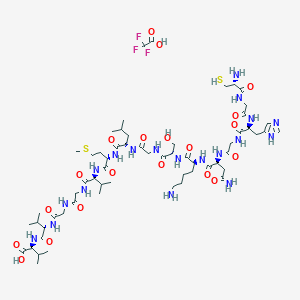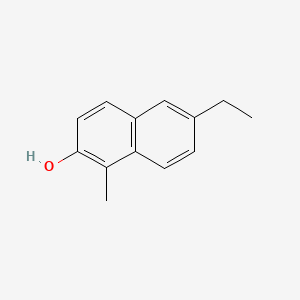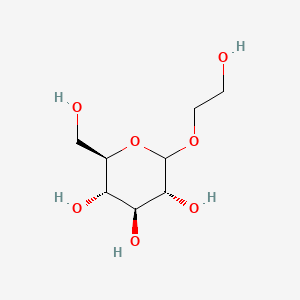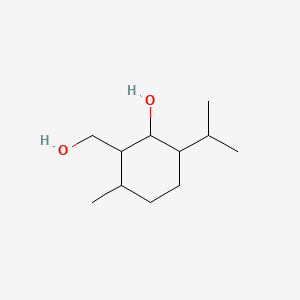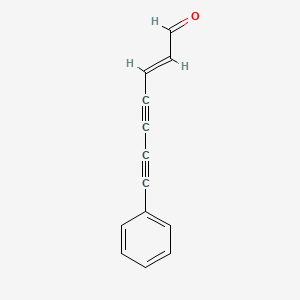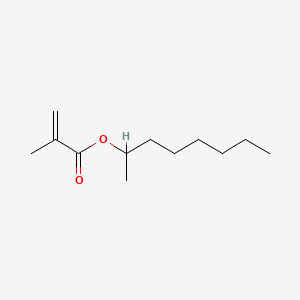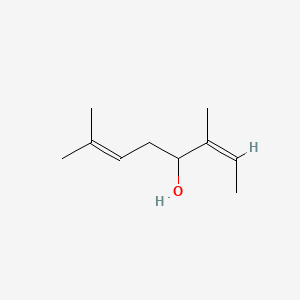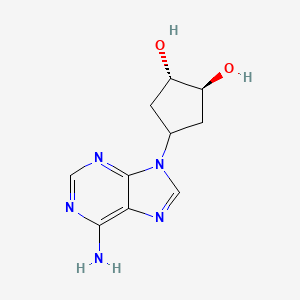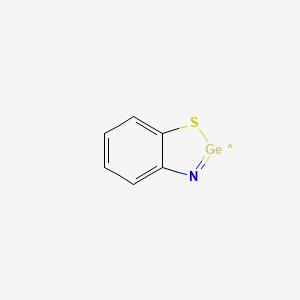
1,3,2-Benzothiazagermole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Benzothiazagermole is a heterocyclic compound that contains a germanium atom within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Benzothiazagermole typically involves the reaction of germanium tetrachloride with 2-aminothiophenol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired heterocyclic compound. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and the reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
1,3,2-Benzothiazagermole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazagermole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the compound .
科学的研究の応用
1,3,2-Benzothiazagermole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices.
作用機序
The mechanism of action of 1,3,2-Benzothiazagermole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .
類似化合物との比較
Similar Compounds
1,3-Benzothiazole: A similar compound that lacks the germanium atom but shares the benzothiazole ring structure.
2-Arylbenzothiazole: Contains an aryl group at the 2-position, which can enhance its biological activity.
Benzothiazine: Another related compound with a different ring structure but similar chemical properties.
Uniqueness
1,3,2-Benzothiazagermole is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications, such as in the development of novel materials and pharmaceuticals .
特性
CAS番号 |
327-07-1 |
|---|---|
分子式 |
C6H4GeNS |
分子量 |
194.80 g/mol |
InChI |
InChI=1S/C6H4GeNS/c1-2-4-6-5(3-1)8-7-9-6/h1-4H |
InChIキー |
HTSMCWXKRSXNGP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=[Ge]S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


